molecular formula C12H17Cl2N3 B11926066 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride

2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride

Cat. No.: B11926066
M. Wt: 274.19 g/mol
InChI Key: WPEQZWVZGHPFPP-UHFFFAOYSA-N
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Description

2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3. It is a useful research chemical and is often used as a building block in various chemical syntheses. The compound consists of a benzyl group attached to a pyrazole ring, which is further connected to an ethylamine chain. The dihydrochloride form indicates the presence of two hydrochloride ions, making it a salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Ethylamine Addition: The benzylated pyrazole is reacted with ethylamine under controlled conditions to form the desired product.

    Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including recrystallization and filtration to obtain a pure product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-3-pyrazolyl)ethanol
  • 2-(1-Benzyl-3-pyrazolyl)acetic acid
  • 2-(1-Benzyl-3-pyrazolyl)propylamine

Uniqueness

2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride is unique due to its specific structure, which combines a benzyl group, a pyrazole ring, and an ethylamine chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.19 g/mol

IUPAC Name

2-(1-benzylpyrazol-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C12H15N3.2ClH/c13-8-6-12-7-9-15(14-12)10-11-4-2-1-3-5-11;;/h1-5,7,9H,6,8,10,13H2;2*1H

InChI Key

WPEQZWVZGHPFPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CCN.Cl.Cl

Origin of Product

United States

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